Product packaging for 5-amino-1H-imidazole-2-carbaldehyde(Cat. No.:)

5-amino-1H-imidazole-2-carbaldehyde

Cat. No.: B11925317
M. Wt: 111.10 g/mol
InChI Key: YVPXVSCHGNTHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-amino-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C4H5N3O . It features both an amino and an aldehyde functional group on an imidazole ring, making it a versatile and multifunctional synthetic intermediate in organic chemistry and medicinal chemistry research. The imidazole ring is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds and natural products . Compounds based on the 2-aminoimidazole scaffold are recognized as versatile synthetic intermediates for the preparation of various alkaloids and other pharmacologically interesting molecules . Specifically, 2-amino-1H-imidazole-4-carbaldehyde derivatives have been identified as excellent starting materials for the efficient synthesis of a range of 2-aminoimidazole alkaloids, such as oroidin, hymenidin, and ageladine A, which are isolated from marine sources and have intriguing biological activities . The presence of both the amino and aldehyde groups on the imidazole core provides unique opportunities for chemical modification. The aldehyde group, in particular, is a highly reactive site that can be used in condensation reactions, such as the formation of Schiff bases, or serve as a handle for further chain elongation . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O B11925317 5-amino-1H-imidazole-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

5-amino-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C4H5N3O/c5-3-1-6-4(2-8)7-3/h1-2H,5H2,(H,6,7)

InChI Key

YVPXVSCHGNTHAZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)C=O)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 1h Imidazole 2 Carbaldehyde and Its Core Imidazole Ring System

Strategies for Imidazole-2-Carbaldehyde Formation

The introduction of a carbaldehyde group at the C2 position of the imidazole (B134444) ring is a critical step. Various synthetic routes have been explored, primarily involving formylation of pre-existing imidazole structures, as well as cyclization reactions that build the aldehyde-functionalized ring system.

Formylation Reactions on Imidazole Precursors

Formylation of an imidazole precursor is a direct approach to introduce the aldehyde functionality. Classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions are well-established for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netrsc.orgyoutube.com The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a mild and efficient method for formylating reactive substrates. organic-chemistry.orgresearchgate.net The Reimer-Tiemann reaction, on the other hand, involves the reaction of a phenol (B47542) or a similar electron-rich heterocycle with chloroform (B151607) in a basic solution to achieve ortho-formylation. rsc.orgyoutube.com While these methods are generally applicable to imidazoles, the regioselectivity can be influenced by the substituents already present on the imidazole ring.

A specific procedure for the synthesis of imidazole-2-carboxaldehyde involves the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine or the oxidation of the corresponding carbinol with manganese dioxide. researchgate.net Another route centers on the formylation of appropriately protected 2-imidazolelithium reagents. researchgate.net

Transmetallation and Quenching Approaches (e.g., Imidazol-5-yllithium derivatives with DMF)

A significant challenge in the synthesis of specifically substituted imidazoles is controlling the regioselectivity of metalation. Research has shown that imidazol-5-yllithium compounds can equilibrate with the more stable imidazol-2-yllithium derivatives, especially when the C2 position is unsubstituted. This equilibration can lead to a mixture of products upon quenching.

In a study on the transmetallation of 1-protected 4-bromoimidazol-5-yllithium derivatives, quenching with dimethylformamide (DMF) predominantly yielded 4-bromoimidazole-2-carbaldehydes instead of the expected 5-carbaldehydes. This outcome highlights the thermodynamic preference for the lithium at the C2 position. The study explored various attempts to prevent or inhibit this transmetallation to achieve the desired C5-formylated product.

Cyclization of Amido-nitriles (e.g., Nickel-catalyzed protocols)

An alternative to formylating a pre-formed imidazole ring is to construct the ring with the aldehyde precursor already in place. Nickel-catalyzed cyclization of amido-nitriles has emerged as a valuable method for the synthesis of disubstituted imidazoles. organic-chemistry.org In one reported protocol, the reaction conditions are mild enough to tolerate a variety of functional groups. The proposed mechanism involves a nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the 2,4-disubstituted NH-imidazoles.

Incorporating the 5-Amino Functionality

The introduction of an amino group at the C5 position of the imidazole ring can be achieved through either direct amination of an existing imidazole core or by utilizing precursors that already contain the amino functionality.

Direct Amination Strategies

Direct C-H amination of azoles represents an atom-economical approach to introduce amino groups. While significant progress has been made in the direct amination of heterocycles, the regioselective amination of the imidazole ring, particularly at the C5 position, can be challenging and is often influenced by the electronic nature of the substituents on the ring. Iridium-catalyzed direct amidation of N-substituted imidazoles at the C2 position with isocyanates has been reported, indicating the feasibility of C-H functionalization on the imidazole ring. However, specific and efficient methods for the direct amination at the C5 position of a simple imidazole precursor to yield 5-aminoimidazoles are less commonly documented and remain an area of ongoing research.

Precursor-based Synthesis with Amino Group Introduction

A more common and often more regioselective approach to 5-aminoimidazoles involves the use of precursors that already contain the nitrogen functionality that will become the 5-amino group. A variety of methods have been developed based on this strategy.

One notable method involves the synthesis of 5-aminoimidazole-4-carboxamide (B1664886) derivatives from diaminomaleonitrile (B72808) (DAMN). nih.gov This approach is considered suitable for industrial-scale production due to the availability of the starting material and the straightforward nature of the process. nih.gov The synthesis can proceed through an N-(2-amino-1,2-dicyanovinyl)amidine intermediate, which can be cyclized to form the 5-aminoimidazole ring system. nih.gov

Multicomponent reactions (MCRs) also provide an efficient pathway to 5-aminoimidazole derivatives. For instance, a three-component reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, mediated by zirconium(IV) chloride, has been developed to synthesize 5-aminoimidazo[1,2-a]imidazoles. researchgate.net This method allows for the generation of a diverse library of compounds in moderate to good yields. researchgate.net

Multicomponent Reaction Approaches for Imidazole Core Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step from three or more starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Groebke-Blackburn-Bienaymé (GBB) Reaction Modifications

The Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established three-component reaction that typically involves the acid-catalyzed condensation of a heterocyclic amidine, an aldehyde, and an isocyanide to form fused imidazoles. nih.govnih.gov However, modifications to this reaction, particularly the use of acyclic amidines, have enabled the synthesis of substituted 5-aminoimidazoles. nih.gov In these instances, the reaction yields 5-aminoimidazoles, which can subsequently react with aldehydes to form 5-iminoimidazoles. nih.gov

Zirconium(IV) chloride (ZrCl₄) has emerged as an effective Lewis acid catalyst for MCRs. dormer.com It has been successfully employed in the three-component reaction of 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides to generate novel 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. researchgate.netnih.govfrontiersin.org This methodology provides a general and efficient pathway to new N-fused ring systems with significant structural diversity. researchgate.netnih.gov

The optimization of reaction conditions revealed that using 10 mol% of ZrCl₄ as a catalyst with PEG-400 as the solvent at 75°C for 4 hours provides good yields. nih.govfrontiersin.org When compared to other catalysts like p-TsOH or ZnCl₂, ZrCl₄ was found to be superior, resulting in a significant decrease in yield when substituted. nih.govfrontiersin.org The use of ZrCl₄ is advantageous due to its low cost and the high purity of the isolated products. frontiersin.org

Table 1: Zirconium(IV) Chloride Catalyzed Synthesis of 5-Aminoimidazo[1,2-a]imidazole Derivatives

Entry Aldehyde Isocyanide Solvent Conditions Yield (%) Reference
1 Benzaldehyde t-Octyl isocyanide EtOH MW, 140°C, 10 min 55 nih.gov
2 Benzaldehyde t-Octyl isocyanide n-BuOH MW, 140°C, 10 min 62 nih.gov
3 Benzaldehyde t-Octyl isocyanide PEG-400 75°C, 4 h 78 nih.govfrontiersin.org
4 4-Cl-Benzaldehyde t-Octyl isocyanide PEG-400 75°C, 4 h 75 nih.gov
5 4-MeO-Benzaldehyde t-Octyl isocyanide PEG-400 75°C, 4 h 81 nih.gov

Note: The table presents selected data; the original research includes a broader scope of substrates.

The principles of green chemistry encourage the use of environmentally benign catalysts and solvents. While specific applications of etidronic acid for the direct synthesis of 5-amino-1H-imidazole-2-carbaldehyde or its core are not prominently documented in the reviewed literature, the trend towards greener GBB reactions is notable. Research has focused on using catalysts like trifluoroacetic acid (TFA) in green solvents such as ethanol (B145695). nih.gov For example, the reaction of 5-hydroxymethylfurfural (B1680220) (5-HMF), a biomass-derived aldehyde, with various 2-aminoamidines and isocyanides has been successfully performed using TFA (20 mol%) in ethanol at 60°C, yielding products in up to 87% yield. nih.govbeilstein-journals.org This highlights the move towards more sustainable catalytic systems in GBB-type reactions.

Microwave irradiation has been demonstrated to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbiotage.com This technology has been effectively applied to the synthesis of 5-aminoimidazoles.

Table 2: Microwave-Assisted Synthesis of Imidazole Derivatives

Reactants Catalyst/Conditions Product Type Time Yield (%) Reference
Acyclic amidine, Aldehyde, Isocyanide MW heating 5-Iminoimidazole - Varies nih.gov
2-Aminoimidazole, Aldehyde, Isocyanide ZrCl₄, n-BuOH, MW, 140°C 5-Aminoimidazo[1,2-a]imidazole 10 min 62 researchgate.net

Condensation Reactions with Aldehydes and Amine Sources

Condensation reactions are fundamental to the formation of the imidazole ring. A notable method for synthesizing fused imidazole systems involves the three-component condensation of 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid. researchgate.net This approach has been used to create substituted 3,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net In this process, unstable 5-aminoimidazole precursors can be generated in situ by the decarboxylation of 5-amino-4-imidazolecarboxylic acids. researchgate.net

The reaction of diaminomaleonitrile (DAMN) is another versatile route. DAMN can react with aldehydes to form imines, which are key intermediates for highly substituted imidazoles. acs.org For example, 2-hydroxybenzylidene imines derived from DAMN react with various aromatic aldehydes to regioselectively produce 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org Computational studies suggest that the 2-hydroxyaryl group on the starting imine directs the regioselectivity of the cyclization, favoring the formation of the imidazole ring. acs.org

Metal-Catalyzed Cyclization Reactions

Metal catalysts play a crucial role in many modern synthetic strategies for heterocycle formation, including imidazoles. organic-chemistry.org Palladium-catalyzed reactions, for instance, have been developed for the one-pot synthesis of multisubstituted imidazoles from aromatic carboxylic acids and functionalized aliphatic nitriles. nih.gov This decarboxylative addition and cyclization sequence is tolerant of a wide range of functional groups, including halides and electron-deficient groups, on the aromatic ring. nih.gov

Copper catalysis is also prevalent in imidazole synthesis. organic-chemistry.org Copper-catalyzed oxidative cyclization has been used to prepare formyl-substituted imidazo[1,2-a]pyridines, demonstrating that sensitive functional groups like aldehydes can be preserved under the reaction conditions. colab.ws Another copper-catalyzed method involves the reaction of two different isocyanides to yield imidazoles. organic-chemistry.org While these examples often lead to fused or differently substituted imidazoles, the underlying principles of metal-catalyzed C-N and C-C bond formation are adaptable for targeting the 5-aminoimidazole core. For example, a silver-catalyzed cascade reaction of 1,2-diaza-1,3-dienes with sulfinate salts has been reported for the synthesis of 5-amino-4-sulfonyl pyrazoles, a related five-membered nitrogen heterocycle. nih.gov

Ruthenium-Catalyzed Borrowing Hydrogen Process

The "borrowing hydrogen" methodology represents an efficient and atom-economical approach for forming C-N bonds. In the context of imidazole synthesis, this process is particularly effective. A notable example involves a diruthenium(II) catalyst that facilitates a three-component reaction between a benzylic alcohol, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) under aerobic conditions. rsc.org This method allows for the synthesis of NH-imidazoles with regioselective substitution at the C-2, C-4, and C-5 positions and is tolerant of various aryl and heteroaryl functional groups. rsc.org The mechanism involves the temporary "borrowing" of hydrogen from an alcohol to form a transient ruthenium hydride intermediate. rsc.org This allows the alcohol to be oxidized in situ to an aldehyde, which then participates in the imidazole ring formation. The borrowed hydrogen is subsequently returned to an intermediate in the catalytic cycle to yield the final product and regenerate the catalyst. rsc.org This process avoids the need to start with pre-functionalized and often less stable aldehydes.

Silver Nanoparticle Catalysis

Nanocatalysis has emerged as a significant field, with silver nanoparticles (AgNPs) demonstrating high efficiency in organic transformations. Silver nanoparticles have been successfully employed as a catalyst for the one-pot, multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives. researchgate.net This reaction typically involves the condensation of benzil (B1666583), various substituted aromatic aldehydes, and ammonium acetate in ethanol under reflux conditions. researchgate.net The use of AgNPs offers several advantages, including simple operational procedures, clean reaction profiles, short reaction times, and high to excellent product yields. researchgate.net The catalytic activity of silver nanoparticles is attributed to their high surface-area-to-volume ratio, which provides a large number of active sites for the reaction. nih.gov Furthermore, these nanocatalysts can often be recovered and reused, adding to the sustainability of the process. nih.gov

Ceric Ammonium Nitrate (B79036) Catalysis

Ceric (IV) ammonium nitrate (CAN) is a versatile and inexpensive single-electron oxidant that also functions as an efficient Lewis acid catalyst in various organic syntheses, including the formation of imidazoles. ias.ac.in A common application is in the three-component condensation of an α-dicarbonyl compound (like benzil or benzoin), an aldehyde, and ammonium acetate. researchgate.netias.ac.in The use of CAN as a catalyst promotes the synthesis of 2,4,5-triaryl-1H-imidazoles in good to excellent yields. ias.ac.intandfonline.com These reactions are often carried out in environmentally benign solvents like an ethanol-water mixture, which aligns with the principles of green chemistry. ias.ac.in The methodology is valued for its mild reaction conditions, simple work-up procedure, and short reaction times. ias.ac.in CAN can also catalyze the aerobic oxidation of α-hydroxy ketones to the necessary α-dicarbonyl intermediates in a tandem process, further expanding its utility in imidazole synthesis. tandfonline.com

Catalytic MethodCatalyst ExampleTypical ReactantsKey AdvantagesReference
Ruthenium-Catalyzed Borrowing HydrogenDiruthenium(II) complexBenzylic alcohol, 1,2-diketone, NH4OAcAtom economy, regioselective substitution rsc.org
Silver Nanoparticle CatalysisAgNPsBenzil, Aldehydes, NH4OAcHigh efficiency, short reaction times, reusability researchgate.netnih.gov
Ceric Ammonium Nitrate CatalysisCe(NH4)2(NO3)6 (CAN)Benzil/Benzoin, Aldehydes, NH4OAcLow cost, mild conditions, simple work-up ias.ac.intandfonline.com

Regioselective Synthesis Strategies

Achieving regiocontrol—the ability to direct substituents to specific positions on the imidazole ring—is a critical challenge in synthetic chemistry. The functional properties of an imidazole derivative are highly dependent on the substitution pattern.

Role of Substituent Directing Groups (e.g., 2-Hydroxyaryl Group)

The strategic placement of a directing group on one of the reactants can profoundly influence the reaction's outcome, guiding the formation of a specific regioisomer. A compelling example is the use of a 2-hydroxyaryl group in the synthesis of highly substituted imidazoles. nih.govacs.org In a reaction between diaminomaleonitrile-based imines and aromatic aldehydes, the presence of a 2-hydroxyaryl moiety on the imine scaffold regioselectively directs the reaction towards the formation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov

Computational studies have revealed that this directing group actively participates in the reaction mechanism. nih.govacs.org It facilitates an intramolecular hydrogen atom transfer, which promotes the cyclization and subsequent aromatization steps that lead to the imidazole ring. acs.orgresearchgate.net In the absence of this ortho-hydroxyl group (e.g., with a 3-hydroxy or 4-hydroxyaryl substituent), the reaction pathway changes, leading to the formation of other heterocyclic systems like pyrazines. acs.org This self-assisted mechanism, driven by the strategically placed hydroxyl group, is a powerful tool for achieving high regioselectivity without the need for external reagents or complex protecting group strategies. nih.govresearchgate.net

Control of Substitution Patterns (C-2, C-4, C-5)

Controlling the substitution at the C-2, C-4, and C-5 positions of the imidazole core is essential for tuning the molecule's properties. Several synthetic protocols have been developed to achieve this control.

Metal-Catalyzed Reactions: The ruthenium-catalyzed borrowing hydrogen process, for instance, allows for the regioselective substitution at all three positions (C-2, C-4, and C-5) by varying the starting alcohol, diketone, and aldehyde. rsc.org

Cycloaddition Reactions: The reaction of 2H-azirines with cyanamide (B42294) can afford 2-aminoimidazoles with controlled substitution at the C-2, C-4, and C-5 positions. rsc.org By selecting the appropriate reaction protocol, an ester group can also be regioselectively incorporated at either the C-4 or C-5 position. rsc.org

Modification of Imidazole N-Oxides: A distinct strategy involves the reaction of 3-substituted imidazole 1-oxides with trimethylsilyl (B98337) cyanide. By carefully choosing the reaction temperature and solvent polarity, it is possible to selectively synthesize 2-cyano-, 4-cyano-, or 5-cyanoimidazoles, demonstrating precise control over the position of the cyano group. nih.gov

These examples highlight the diverse strategies available to chemists for constructing specifically substituted imidazole rings, a crucial capability for developing new functional molecules. rsc.orgnih.gov

Green Chemistry and Sustainable Synthesis Methods

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the design of synthetic routes for imidazoles. researchgate.netnih.gov Many modern methods seek to improve sustainability by using environmentally benign solvents, employing reusable catalysts, and designing more efficient reactions. rsc.orgnih.gov

Several of the catalytic methods discussed previously incorporate green aspects. For example, the use of Ceric Ammonium Nitrate in an ethanol-water solvent system is considered an environmentally benign approach. ias.ac.in One-pot, multicomponent reactions are inherently green as they reduce the number of steps and purification processes, thereby saving energy and reducing solvent waste. nih.govtandfonline.com

Recent advancements have focused on:

Benign Solvents: Water is an ideal green solvent, and methods have been developed for imidazole synthesis under reflux in water, using catalysts like p-dodecylbenzenesulfonic acid. researchgate.net

Solvent-Free Conditions: Some protocols eliminate the need for a solvent altogether, for instance, by using microwave irradiation or specific catalysts like titanium-based solid silica-supported catalysts that work under solvent-free conditions. nih.govtandfonline.com This approach drastically reduces volatile organic compound (VOC) emissions. tandfonline.com

Reusable Catalysts: The development of catalysts supported on solid matrices (e.g., silica (B1680970), polymers, or magnetic nanoparticles) is a key area of green chemistry. nih.govresearchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation and reused multiple times, reducing cost and waste. nih.govnih.gov

Alternative Energy Sources: Ultrasound irradiation has been shown to accelerate reactions, leading to shorter reaction times and improved yields, often under milder conditions than conventional heating. rsc.orgnih.gov

Green StrategyExampleSustainability AdvantageReference
Use of Benign SolventsSynthesis in water or ethanol-water mixturesReduces use of hazardous organic solvents ias.ac.inresearchgate.net
Solvent-Free ReactionsMicrowave-assisted synthesis on solid supportsEliminates solvent waste and VOC emissions nih.govtandfonline.com
Reusable CatalystsBiochar-supported AgNPs or silica-supported catalystsReduces catalyst waste and overall cost nih.govnih.gov
Alternative EnergyUltrasound-accelerated synthesisShorter reaction times, lower energy consumption rsc.orgnih.gov

These efforts demonstrate a clear trend towards the development of more sustainable and environmentally responsible methods for the synthesis of imidazoles and their derivatives. researchgate.net

Chemical Reactivity and Derivatization of 5 Amino 1h Imidazole 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group at the C2 position of the imidazole (B134444) ring is a key site for chemical modifications, readily undergoing reactions typical of aromatic aldehydes. These include condensation reactions to form imines (Schiff bases) and transformations through oxidation and reduction.

Schiff Base Formation

The condensation of the aldehyde group of an imidazole-2-carboxaldehyde with primary amines is a common method for forming Schiff bases (imines). sigmaaldrich.com This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific studies on the Schiff base formation of 5-amino-1H-imidazole-2-carbaldehyde are not extensively documented, the reactivity can be inferred from the analogous compound, 5-amino-1H-imidazole-4-carboxamide. derpharmachemica.comresearchgate.net The amino group of this related imidazole readily condenses with various aromatic aldehydes to form the corresponding Schiff bases. derpharmachemica.comresearchgate.net The reaction is typically carried out by refluxing the aminoimidazole with the appropriate aldehyde in a suitable solvent like methanol. derpharmachemica.com The pH of the reaction mixture may be adjusted to facilitate the reaction. derpharmachemica.com

This analogous reactivity suggests that this compound would similarly react with a range of amines, including aromatic and heteroaromatic amines like 2-benzothiazolamine, and various substituted aromatic aldehydes. The general reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then eliminates a water molecule to yield the imine.

Table 1: Examples of Schiff Base Formation with 5-Amino-1H-imidazole-4-carboxamide and Aromatic Aldehydes researchgate.net

Aromatic AldehydeMolecular Formula of ProductMolecular Weight of Product ( g/mol )Melting Point (°C)Yield (%)
BenzaldehydeC₁₁H₁₀N₄O214.2226362
p-ChlorobenzaldehydeC₁₁H₉ClN₄O248.6627460
AnisaldehydeC₁₂H₁₂N₄O₂244.2525865
SalicylaldehydeC₁₁H₁₀N₄O₂230.2228158
p-TolualdehydeC₁₂H₁₂N₄O228.2527164
Pyridine-4-aldehydeC₁₀H₉N₅O215.2128655

Note: The data in this table is for the related compound 5-amino-1H-imidazole-4-carboxamide and is presented to illustrate the expected reactivity of this compound.

Oxidative and Reductive Transformations

Reactions Involving the Amino Group

The amino group at the C5 position of the imidazole ring is a versatile handle for introducing a variety of substituents through acylation and alkylation, and it plays a crucial role in the construction of fused heterocyclic systems.

Acylation and Alkylation Reactions

The amino group of 5-aminoimidazoles can undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can introduce alkyl substituents on the amino group. These reactions are standard procedures in organic synthesis and would be expected to proceed with this compound, potentially requiring protection of the aldehyde group to prevent unwanted side reactions.

Formation of Nitrogen-Containing Heterocycles from Amino-Imidazole Precursors

5-Aminoimidazole derivatives are key intermediates in the synthesis of various nitrogen-containing fused heterocycles, most notably purines. The amino group, in conjunction with a neighboring functional group, allows for cyclization reactions to form a second ring fused to the imidazole core.

For instance, 5-amino-1-aryl-1H-imidazole-4-carbonitriles can be converted into 9-aryl-6-aminopurines. This transformation typically involves reaction with a source of a single carbon atom, such as triethyl orthoformate, followed by treatment with ammonia (B1221849) to facilitate the cyclization and formation of the pyrimidine (B1678525) ring of the purine (B94841) system. The amino group of the imidazole acts as a nucleophile in the ring-closing step.

Given its structure, this compound is a prime candidate for the synthesis of various purine derivatives and other fused heterocyclic systems. The aldehyde group can be a precursor to the C6 of the purine ring, while the amino group provides the N1 atom.

Reactivity of the Imidazole Ring System

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. The presence of both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3) influences its reactivity. globalresearchonline.net

Electrophilic and Nucleophilic Attack at the Ring Carbons and Nitrogens

The imidazole ring's electron-rich nature makes it prone to electrophilic attack, typically at the C4 or C5 positions. globalresearchonline.netnih.gov The precise location of the attack can be influenced by the tautomeric form of the imidazole, which is affected by substituents on the ring. nih.gov While electrophilic substitution is common, nucleophilic substitution is less likely unless the ring possesses strongly electron-withdrawing substituents. globalresearchonline.net

The nitrogen atoms of the imidazole ring also exhibit distinct reactivity. The pyridine-type nitrogen (N-3), with its available lone pair of electrons, is generally the more nucleophilic of the two in a neutral imidazole molecule. researchgate.net This nitrogen can readily participate in reactions with electrophiles, such as alkylating agents, leading to the formation of imidazolium (B1220033) salts. youtube.com The pyrrole-type nitrogen (N-1) can also act as a nucleophile after deprotonation. researchgate.net In biological systems, the imidazole group of histidine residues can act as an acid catalyst when protonated or as a nucleophilic or basic catalyst in its neutral form. nih.gov

Computational studies using electrostatic potential (ESP) calculations can help to identify the likely sites for electrophilic and nucleophilic attack on imidazole-containing molecules. sci-hub.se

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange reactions are a powerful tool for the functionalization of imidazoles. acs.orgrsc.org This process typically involves the reaction of a halogenated imidazole with an organolithium or magnesium reagent, resulting in the replacement of the halogen with a metal. rsc.orgrsc.org The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups onto the imidazole ring. rsc.org

The rate of halogen-magnesium exchange is influenced by the electron density of the aromatic ring; more electron-deficient systems tend to react faster. clockss.org The use of reagents like iPrMgCl·LiCl allows for the exchange to occur under mild conditions and tolerates a variety of sensitive functional groups. clockss.org This methodology has been successfully applied to prepare polyfunctional imidazoles. acs.org For instance, 1-ethoxymethyl-2-phenylthioimidazol-5-yl-lithium, prepared via metallation, can react with electrophiles like dimethyl disulfide and carbon dioxide. rsc.org Similarly, lithiated imidazoles derived from halogen-metal exchange can be treated with various reagents to introduce new substituents. rsc.org

Complexation Chemistry and Coordination Compounds

The nitrogen atoms of the imidazole ring and the oxygen of the carbaldehyde group in this compound and its derivatives make them excellent ligands for the formation of metal complexes.

Synthesis of Metal Complexes with Imidazole-2-Carbaldehyde Ligands

Metal complexes of imidazole-2-carboxaldehyde and its derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often with heating. orientjchem.orgorientjchem.org For example, Schiff base ligands derived from the condensation of imidazole-2-carboxaldehyde with various amines can be used to synthesize complexes with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). orientjchem.orgderpharmachemica.com The resulting complexes are often stable in air and can be characterized by various spectroscopic and analytical techniques. orientjchem.org The synthesis of these complexes can sometimes be achieved through one-pot procedures. nih.gov

Here is a table summarizing the synthesis of some metal complexes with imidazole-2-carbaldehyde derived ligands:

LigandMetal SaltSolventReaction ConditionsResulting Complex
Schiff base from imidazole-2-carboxaldehyde and 2-amino-3-carboxyethyl-4,5-dimethyl thiophene (B33073)CoCl₂, NiCl₂, CuCl₂, ZnCl₂MethanolReflux for 2 hours[MLCl₂] where M = Co(II), Ni(II), Cu(II), Zn(II)
Schiff base from imidazole-2-carboxaldehyde and L-phenylalanineCoCl₂, NiCl₂, CuCl₂, ZnCl₂Methanol/WaterStirred for 2 hours[ML(H₂O)₂Cl] where M = Co(II), Ni(II), Cu(II), Zn(II)

Ligand Binding Sites and Coordination Modes

In metal complexes, imidazole-2-carboxaldehyde and its derivatives can act as monodentate, bidentate, or tridentate ligands. researchgate.net The imine nitrogen of the imidazole ring is a primary binding site for metal ions. wikipedia.org When the ligand is a Schiff base derived from imidazole-2-carboxaldehyde, the azomethine nitrogen and another donor atom, such as an ester carbonyl oxygen or a carboxylato oxygen, can also coordinate to the metal center. orientjchem.orgderpharmachemica.comderpharmachemica.com

For example, in complexes with Schiff bases derived from L-phenylalanine, the ligand acts as a tridentate monobasic donor, coordinating through the azomethine nitrogen, the imidazole nitrogen, and a carboxylato oxygen atom. derpharmachemica.comderpharmachemica.com In other systems, the Schiff base may act in a bidentate manner, coordinating through the azomethine nitrogen and an ester carbonyl oxygen. orientjchem.org The specific coordination mode can be influenced by the nature of the metal ion and the other groups present in the ligand. researchgate.net The coordination of the amino and carbonyl groups of imidazole-2-carboxaldehyde with copper ions has been demonstrated. nih.gov

Pathways to Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of fused heterocyclic systems, particularly purine analogs. acs.org The amino and aldehyde functionalities are perfectly positioned to undergo cyclization reactions with various reagents. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole, a related compound, reacts with ketones to form 2,2-disubstituted-6-carbamoyl-1,2-dihydropurines. capes.gov.br The ability to perform sequential halogen-metal exchange reactions on the imidazole ring provides a route to multifunctionalized imidazoles that can serve as precursors to complex fused systems. acs.org

Cyclization Reactions for Imidazo[1,2-b]pyrazole Derivatives

The synthesis of the imidazo[1,2-b]pyrazole scaffold, a fused bicyclic system containing both imidazole and pyrazole (B372694) rings, is a significant area of research in medicinal chemistry. However, the direct synthesis of this scaffold from this compound is not a chemically straightforward or commonly reported transformation. The formation of a pyrazole ring requires a precursor that can provide the N-N bond characteristic of pyrazoles.

Typically, imidazo[1,2-b]pyrazoles are constructed using 5-aminopyrazole derivatives as the key starting material. rsc.org A prominent method for this synthesis is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction involving a 2-aminoazole (in this case, a 3- or 5-aminopyrazole), an aldehyde, and an isocyanide. rsc.orgbeilstein-journals.org

The general mechanism involves the formation of a Schiff base between the aminopyrazole and the aldehyde, which is then protonated. Subsequent nucleophilic attack by the isocyanide, followed by an intramolecular cyclization, leads to the formation of the fused imidazo[1,2-b]pyrazole ring system. rsc.org Various catalysts, including Lewis and Brønsted acids, can be employed to facilitate this reaction. rsc.org

Given the structural requirements of the starting materials, 5-aminopyrazoles, not 5-aminoimidazoles, are the appropriate precursors for the imidazo[1,2-b]pyrazole core. Therefore, the conversion of this compound to an imidazo[1,2-b]pyrazole derivative would necessitate a complex multi-step rearrangement and incorporation of an additional nitrogen atom to form the pyrazole ring, a process not directly described in the literature.

Formation of Imidazo[1,2-a]imidazoles

The imidazo[1,2-a]imidazole scaffold is a nitrogen-rich heterocyclic system of interest in drug discovery. Its synthesis can be efficiently achieved through multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgrsc.org This reaction conventionally involves the condensation of a 2-aminoimidazole, an aldehyde, and an isocyanide. beilstein-journals.org

The compound this compound possesses both the amino group and the aldehyde functionality required for this type of transformation, suggesting the potential for an intramolecular or pseudo-intramolecular reaction pathway. In such a scenario, the molecule itself provides two of the three necessary components.

The proposed reaction would proceed via the following steps:

Reaction with Isocyanide: The aldehyde group of this compound reacts with an external isocyanide (R-NC).

Intramolecular Cyclization: The amino group at the C5 position of the imidazole ring then acts as the internal nucleophile, attacking the intermediate formed in the first step.

Aromatization: Subsequent rearrangement and elimination lead to the formation of the stable, aromatic imidazo[1,2-a]imidazole ring system.

This intramolecular approach offers a direct route to substituted imidazo[1,2-a]imidazoles starting from this compound. The substitution pattern on the final product would be determined by the isocyanide used. While specific examples starting directly from this compound are not extensively detailed, the fundamental principles of the GBB reaction support this synthetic route. beilstein-journals.orgrsc.org The reaction is often catalyzed by acids such as zirconium(IV) chloride or trifluoroacetic acid to enhance the electrophilicity of the carbonyl carbon and facilitate cyclization.

Table 1: Potential Imidazo[1,2-a]imidazole Derivatives from this compound

Starting MaterialReagent (Isocyanide)Potential Product
This compoundtert-Butyl isocyanideN-(tert-butyl)imidazo[1,2-a]imidazol-5-amine
This compoundCyclohexyl isocyanideN-cyclohexylimidazo[1,2-a]imidazol-5-amine
This compoundBenzyl isocyanideN-benzylimidazo[1,2-a]imidazol-5-amine

Conversion to Thienoimidazoles

The synthesis of thienoimidazoles, specifically thieno[2,3-d]imidazoles, from this compound can be accomplished through the Gewald reaction. arkat-usa.orgresearchgate.net The Gewald reaction is a multicomponent reaction that forms a polysubstituted 2-aminothiophene ring. The classic reactants are a carbonyl compound (aldehyde or ketone), an α-cyanoester or other active methylene (B1212753) compound, and elemental sulfur, typically in the presence of a basic catalyst like morpholine (B109124) or triethylamine. arkat-usa.org

In this context, this compound serves as the aldehyde component. The reaction sequence is as follows:

Knoevenagel Condensation: The aldehyde group of this compound undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). This step is catalyzed by a base.

Michael Addition: Elemental sulfur adds to the β-carbon of the α,β-unsaturated nitrile intermediate.

Cyclization and Tautomerization: The intermediate then undergoes intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the final 2-aminothieno[2,3-d]imidazole derivative. arkat-usa.org

This one-pot synthesis is highly efficient for creating diverse libraries of thieno[2,3-d]imidazoles, as the substituents on the thiophene ring can be easily varied by choosing different active methylene compounds.

Table 2: Synthesis of Thieno[2,3-d]imidazole Derivatives via Gewald Reaction

Aldehyde ComponentActive Methylene CompoundProduct
This compoundMalononitrile2-Amino-5-(5-amino-1H-imidazolyl)thiophene-3-carbonitrile
This compoundEthyl cyanoacetateEthyl 2-amino-5-(5-amino-1H-imidazolyl)thiophene-3-carboxylate
This compoundCyanoacetamide2-Amino-5-(5-amino-1H-imidazolyl)thiophene-3-carboxamide

Advanced Characterization Methodologies in Research of 5 Amino 1h Imidazole 2 Carbaldehyde

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-amino-1H-imidazole-2-carbaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Detailed Research Findings: While specific ¹H NMR spectra for this compound are not readily found, the expected chemical shifts can be predicted based on the analysis of similar imidazole (B134444) structures. A patent document mentions the compound and standard NMR analysis, suggesting its characterization is feasible using this method. google.com For a typical imidazole ring, the protons exhibit characteristic signals. The proton on the imidazole ring (C4-H) would likely appear as a singlet. The protons of the amino group (-NH₂) and the imidazole N-H would also produce signals, though their position and appearance (sharp or broad) can be highly dependent on the solvent, concentration, and temperature. The aldehyde proton (-CHO) is particularly distinctive, typically appearing as a singlet far downfield in the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO)9.0 - 10.0Singlet
Imidazole Ring (C4-H)7.0 - 8.0Singlet
Amino (-NH₂)Variable (Broad Singlet)Broad Singlet
Imidazole (N-H)Variable (Broad Singlet)Broad Singlet

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Detailed Research Findings: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine and the imidazole ring would appear in the region of 3100-3500 cm⁻¹. The C=O stretching of the aldehyde group would produce a strong, sharp peak, typically in the range of 1650-1700 cm⁻¹. Vibrations associated with the C=N and C=C bonds of the imidazole ring would be observed in the 1400-1600 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine & Imidazole (N-H)Stretching3100 - 3500
Aldehyde (C=O)Stretching1650 - 1700
Imidazole Ring (C=N, C=C)Stretching1400 - 1600
Amine (N-H)Bending1550 - 1650

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for polar molecules like imidazoles.

Detailed Research Findings: The molecular weight of this compound can be precisely determined using high-resolution mass spectrometry. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺. A Chinese patent mentions the use of mass spectrum analysis for this compound. google.com The fragmentation pattern would likely involve the loss of small, stable molecules such as carbon monoxide (CO) from the aldehyde group or hydrogen cyanide (HCN) from the imidazole ring, providing further structural confirmation.

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₄H₅N₃O
Exact Mass111.0433 g/mol
Expected [M+H]⁺ (m/z)112.0511

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For polar compounds like this compound, reversed-phase HPLC is a common approach.

Detailed Research Findings: While a specific HPLC method for this compound is not detailed in the literature, methods for similar nitroimidazole derivatives often use a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the imidazole ring is UV-active. The retention time of the compound would be a key parameter for its identification and purity assessment under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine their purity.

Detailed Research Findings: For a polar molecule like this compound, TLC would likely be performed on silica (B1680970) gel plates. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a polar solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent (like hexane (B92381) or dichloromethane) is typically used. The ratio of these solvents would be adjusted to obtain an appropriate retention factor (Rf) value, which is a characteristic of the compound in a given TLC system. The spots on the TLC plate can be visualized under UV light or by using a chemical staining agent.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). While specific UPLC analytical methods for this compound are not extensively detailed in publicly available literature, the principles of UPLC can be applied to this compound.

For related imidazole compounds, such as 1H-imidazole-2-carbaldehyde, reversed-phase UPLC methods are common. sielc.com These methods would typically utilize a sub-2 µm particle column, such as a C18 column, to achieve high-efficiency separations. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, with the gradient being optimized to ensure the sharp elution of the analyte. sielc.com For this compound, a UPLC method would be invaluable for assessing purity, identifying impurities, and quantifying the compound in various matrices. The inclusion of a photodiode array (PDA) detector would allow for the acquisition of the UV spectrum of the compound, aiding in peak identification and purity assessment.

UPLC System Component Typical Parameter for Imidazole Analysis
Column Reversed-phase C18, < 2 µm particle size
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile with 0.1% formic acid or acetic acid
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40 °C
Detection UV/PDA (e.g., at 254 nm or a wavelength of maximum absorbance)
Injection Volume 1 - 5 µL

This table represents typical starting conditions for UPLC analysis of small heterocyclic molecules and would require optimization for this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The theoretically calculated elemental percentages are compared with the experimentally determined values. A close correlation between these values provides strong evidence for the compound's purity and proposed chemical formula (C₄H₅N₃O).

In a typical analysis of a related compound, 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the elemental analysis was performed using a dedicated NC Soil Analyzer with helium as the carrier gas and sulfanilamide (B372717) as a standard. nih.gov The oven temperature was maintained at 950 °C to ensure complete combustion of the sample. nih.gov Similar instrumentation and conditions would be suitable for the elemental analysis of this compound.

Element Theoretical Percentage for C₄H₅N₃O Experimental Finding (Hypothetical)
Carbon (C) 42.48%42.51%
Hydrogen (H) 4.46%4.42%
Nitrogen (N) 37.15%37.09%
Oxygen (O) 15.91% (by difference)15.98% (by difference)

This table presents theoretical values and hypothetical experimental data for this compound to illustrate the application of elemental analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a compound and the temperature at which it decomposes. For this compound, a TGA scan would reveal the onset of decomposition, which is a critical parameter for understanding its thermal stability and potential applications.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and topography of a solid sample at high magnifications. For a crystalline compound like this compound, SEM analysis would provide detailed information about its crystal shape, size distribution, and surface features.

The sample is typically coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup from the electron beam. The electron beam is then scanned across the sample surface, and the signals from the interaction of the beam with the sample are used to generate an image. This morphological information is crucial for understanding the material's physical properties and for quality control in its synthesis.

In-Depth Scientific Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and mechanistic study of the specific chemical compound, this compound. Despite targeted searches for quantum chemical calculations and detailed reaction mechanism elucidations, no specific research dedicated to this molecule could be located.

The requested analytical framework, encompassing advanced computational techniques and specific reaction pathways, includes:

Quantum Chemical Calculations: Investigations using Density Functional Theory (DFT) for geometry optimization and electronic structure analysis, alongside Time-Dependent Density Functional Theory (TD-DFT) for examining excited states, are standard practices in computational chemistry. These methods provide deep insights into molecular properties. However, published studies applying these specific techniques to this compound are not available. While research exists for other imidazole derivatives, such as 4(5)-imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone and various benzimidazoles, these findings cannot be directly extrapolated to the target compound.

Reaction Mechanism Elucidation: The inquiry also focused on the mechanistic aspects of reactions involving this compound. This included the investigation of transition states and energy barriers, the role of self-catalysis and proton transfer in regioselectivity, and the potential for Diaza-Cope rearrangements. Studies on related but distinct molecules, like 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, have explored these very concepts. acs.orgnih.gov For instance, computational work on these systems has detailed how a 2-hydroxyaryl group can direct regioselectivity through self-catalyzed hydrogen shifts, preventing a competitive Diaza-Cope rearrangement. acs.orgnih.gov This highlights that while the theoretical and mechanistic concepts are well-established in imidazole chemistry, their specific application to this compound has not been documented in the accessible literature.

Computational Chemistry and Mechanistic Studies of 5 Amino 1h Imidazole 2 Carbaldehyde

Analysis of Electronic Properties (Theoretical)

Mulliken Charge Analysis

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, offering a picture of the electron distribution. While specific Mulliken charge values for 5-amino-1H-imidazole-2-carbaldehyde are not available in the provided search results, studies on the related compound, imidazole-2-carboxaldehyde, show that the nitrogen and oxygen atoms carry negative charges, while carbon and hydrogen atoms tend to have positive charges. researchgate.net The introduction of an amino group at the 5-position in this compound is expected to significantly influence this charge distribution due to the electron-donating nature of the amino group. This would likely increase the negative charge on the imidazole (B134444) ring and affect the charges on the carbaldehyde group.

Molecular Electrostatic Potentials

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For molecules with potential for hydrogen bonding and other non-covalent interactions, the MEP provides crucial insights. In a related imidazole derivative, strong negative electrostatic potential regions were found to indicate low sensitivity to impact. nih.gov For this compound, the amino group and the carbonyl oxygen of the carbaldehyde group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the imidazole ring would exhibit positive potential, indicating sites for nucleophilic interaction.

Prediction of Spectroscopic Parameters (Theoretical)

Computational methods allow for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Calculated UV-Vis Spectra

Theoretical calculations of the electronic absorption spectra (UV-Vis) can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For the parent compound, imidazole-2-carboxaldehyde, UV-Vis spectra have been calculated to show absorption bands in specific regions. researchgate.net The presence of the amino group in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the electron-donating effect of the amino group.

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can provide valuable support for the assignment of experimental NMR data. While specific computed NMR data for this compound is not available, such calculations would be invaluable for confirming the positions of the protons and carbons in the molecule, especially in distinguishing between the different protons on the imidazole ring and the amino group.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β). Computational studies can predict the hyperpolarizability of a molecule, providing an indication of its potential as an NLO material. For imidazole-2-carboxaldehyde, the NLO properties have been investigated, and the first-order hyperpolarizability has been calculated. researchgate.net The introduction of an electron-donating amino group and an electron-withdrawing carbaldehyde group on the imidazole ring in this compound creates a donor-π-acceptor system, which is a common strategy for designing molecules with high NLO activity. Therefore, it is anticipated that this compound would exhibit enhanced NLO properties compared to the unsubstituted imidazole-2-carboxaldehyde.

First-Order Hyperpolarizability Calculations

A comprehensive review of available scientific literature revealed a notable absence of specific computational studies focused on the first-order hyperpolarizability (β) of this compound. While computational chemistry is a powerful tool for predicting the nonlinear optical (NLO) properties of molecules, and such studies have been conducted on various imidazole derivatives, the target compound has not been the subject of these investigations.

Computational studies on substituted imidazoles and related heterocyclic compounds are generally performed to assess their potential as NLO materials. nih.govnih.govrsc.org These studies often employ Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netmdpi.comnih.gov The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential for applications in technologies like optical switching, data processing, and frequency conversion. nih.govresearchgate.net

The general approach in these theoretical studies involves optimizing the molecular geometry and then calculating the NLO properties using a specific functional and basis set, such as B3LYP with a 6-31G* or larger basis set. researchgate.netmdpi.com Researchers often analyze the relationship between the molecular structure, including the nature and position of electron-donating and electron-withdrawing groups, and the resulting hyperpolarizability. nih.gov For instance, molecules with a significant push-pull character, where electron-donating and accepting groups are connected by a π-conjugated system, tend to exhibit higher β values. nih.gov

Although no specific data exists for this compound, the presence of an amino group (electron-donating) and a carbaldehyde group (electron-withdrawing) on the imidazole ring suggests that it could possess interesting NLO properties. Future computational studies would be necessary to quantify the first-order hyperpolarizability of this specific molecule and to understand the structure-property relationships that govern its NLO response. Such research would provide valuable insights into its potential for use in the development of new NLO materials.

Applications in Advanced Materials and Catalysis Non Biological Focus

Precursors for Functional Materials

The true potential of 5-amino-1H-imidazole-2-carbaldehyde lies in its role as a synthon for constructing more complex, functional molecules. The presence of both an amine and an aldehyde group on the same small scaffold allows it to participate in a wide array of chemical transformations. This bifunctionality is key to its utility as a precursor for specialized materials.

Detailed research has shown that the imidazole (B134444) core is a fundamental element in various functional materials. ekb.eg The primary route to harnessing the potential of this compound is through chemical reactions that modify its functional groups to build larger, tailored molecular architectures. For instance, the aldehyde group can readily undergo condensation reactions, while the amino group can act as a nucleophile or be converted into other functional moieties. These reactions transform the simple starting molecule into sophisticated structures with specific catalytic or photophysical properties. The most significant applications in this context are the synthesis of specialized ligands for metal complexes and the construction of organic dyes, which are detailed in the subsequent sections. These transformations highlight the molecule's role as a foundational building block for high-performance materials. nih.gov

Catalysis and Ligand Design

The field of catalysis has greatly benefited from ligands derived from heterocyclic compounds, with imidazoles playing a particularly prominent role. Derivatives of this compound are valuable in designing ligands for both homogeneous and heterogeneous catalysis, primarily through the formation of Schiff bases and N-heterocyclic carbenes (NHCs).

Ligands derived from imidazole structures are crucial in catalysis because they can form stable and catalytically active complexes with a wide range of transition metals. These complexes can function as homogeneous catalysts, being soluble in the reaction medium, or be immobilized on a solid support for use as heterogeneous catalysts.

One key application is in oxidation catalysis. For example, a complex formed in-situ between copper ions and imidazole-2-carboxaldehyde, a closely related compound, has been shown to possess significant oxidase-like catalytic activity. nih.gov This complex can catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB), a reaction that is useful in chemical sensing applications. nih.gov

Furthermore, imidazole derivatives are essential precursors for N-heterocyclic carbenes (NHCs), which are among the most powerful ligands in modern homogeneous catalysis. scripps.edupageplace.de NHC-metal complexes exhibit exceptional stability and activity in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental to organic synthesis. scripps.edu The strong sigma-donating character of NHC ligands stabilizes the metal center, facilitating catalytic cycles and often leading to higher efficiency and functional group tolerance compared to traditional phosphine (B1218219) ligands. scripps.edupageplace.de

The dual functionality of this compound makes it an ideal candidate for synthesizing multidentate ligands, which can form highly stable chelate structures with metal ions.

Schiff Base Ligands: The most direct method for ligand synthesis from this precursor is the Schiff base condensation reaction.

The aldehyde group of this compound can react with a primary amine to form an imine linkage (-C=N-).

Conversely, the amino group can react with another aldehyde-containing molecule.

This versatility allows for the creation of a diverse library of Schiff base ligands. For instance, the condensation of 1-methyl-2-imidazolecarboxaldehyde with various aminophenols yields O,N,N' tridentate ligands that can coordinate with metal ions through the phenolic oxygen, the imine nitrogen, and an imidazole nitrogen. rsc.org Similarly, reacting the amino group of a related amino-imidazole derivative with an aldehyde produces Schiff bases that act as effective ligands. nih.gov These ligands form stable complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II), which have applications in catalysis and materials science. orientjchem.orgjocpr.com

N-Heterocyclic Carbene (NHC) Ligands: The imidazole core is the basis for the most common class of NHCs. scripps.edu Synthesis typically involves N-alkylation of the imidazole ring followed by deprotonation of the C2 carbon to generate the carbene. While direct synthesis from this compound is complex, its derivatives can be used to create functionalized NHCs. These NHCs can be used to stabilize metal centers in various oxidation states and have been successfully incorporated into gold, palladium, and iridium complexes for catalytic applications. nih.govbham.ac.uk

Ligand TypePrecursor ReactivityPotential Metal Complexes
Schiff Base Condensation of the aldehyde group with an amine, or the amino group with an aldehyde.Cu(II), Co(II), Ni(II), Zn(II), V(IV)O rsc.orgorientjchem.org
N-Heterocyclic Carbene (NHC) The imidazole ring serves as the core structure for the carbene.Au(I), Pd(II), Ir(I), Ru(II) scripps.edunih.govbham.ac.uk

Optoelectronic Materials

The conjugated π-system and the presence of electron-donating (amino) and electron-withdrawing/reactive (aldehyde) groups make this compound an attractive scaffold for optoelectronic materials. These materials interact with light and are used in devices like solar cells and light-emitting diodes (OLEDs).

In the field of renewable energy, Dye-Sensitized Solar Cells (DSSCs) represent a cost-effective alternative to traditional silicon-based solar cells. nih.govnih.gov The efficiency of a DSSC is heavily dependent on the molecular sensitizer (B1316253) (dye) used to absorb sunlight. Imidazole-based organic dyes have been extensively studied for this purpose due to their excellent and highly tunable electronic properties. ekb.egnih.gov

The ideal dye has a Donor-π bridge-Acceptor (D-π-A) structure. This design facilitates efficient intramolecular charge transfer upon photoexcitation, which is crucial for injecting an electron into the semiconductor (typically TiO₂) of the solar cell. The this compound molecule is a prime candidate for constructing D-π-A dyes:

The amino group at the 5-position acts as a natural electron Donor (D) .

The imidazole ring itself serves as the core of the conjugated π-bridge .

The aldehyde group at the 2-position is a reactive handle that can be easily converted into an Acceptor (A) group, often through a Knoevenagel condensation with a molecule like cyanoacrylic acid, which also serves to anchor the dye to the TiO₂ surface. researchgate.net

Research on analogous imidazole derivatives has demonstrated the viability of this approach. For example, metal-free organic dyes synthesized through a one-pot condensation involving an imidazole core have been successfully used as sensitizers in DSSCs. ekb.egresearchgate.net The performance of these dyes can be tuned by modifying the substituents on the imidazole ring.

Imidazole Dye DerivativeJsc (mA cm⁻²)Voc (mV)PCE (%)Reference
PP3 (Alkyl substitution)3.750.732.01 ekb.egresearchgate.net
PP2 (Nitrobenzene substitution)1.590.080.96 ekb.egresearchgate.net

This table shows performance data for DSSCs using different imidazole-based dyes, illustrating the impact of molecular design on solar cell efficiency.

The same electronic properties that make imidazole derivatives suitable for solar cells also make them promising candidates for light-emitting materials, particularly for Organic Light-Emitting Diodes (OLEDs). A fluorophore used in an OLED must exhibit high photoluminescence quantum yield (PLQY), meaning it efficiently converts absorbed energy into emitted light.

The imidazole core is an effective fluorophore. unipi.it Research on bis-imidazole structures has shown that they can exhibit high fluorescence quantum yields, with some derivatives reaching up to 0.90. unipi.it These compounds often show bright blue-green emission, a desirable color for display and lighting applications. Their excellent luminescent properties are attributed to the significant planarization of the molecules in their excited electronic states, which promotes radiative decay. unipi.it

Furthermore, studies on Schiff bases derived from imidazole-2-carboxaldehyde have shown that the ligands themselves are fluorescent. orientjchem.org The emission properties can be modulated by the solvent and by coordination to metal ions, which often leads to fluorescence quenching. This tunability is a valuable feature in the design of chemical sensors. The intrinsic fluorescence of the imidazole-2-carboxaldehyde scaffold provides a strong foundation for developing new light-emitting materials derived from this compound. researchgate.net

Imidazole FluorophoreEmission ColorQuantum Yield (ΦF)Key Structural Feature
1,4-phenylene-spaced bis-imidazoleBlue-Greenup to 0.90Extended π-conjugation and planar excited state

This table summarizes the promising light-emitting properties of imidazole-based fluorophores. Data from reference unipi.it.

Future Research Directions and Challenges in 5 Amino 1h Imidazole 2 Carbaldehyde Chemistry

Development of Novel and More Efficient Synthetic Pathways

The development of new and more efficient synthetic routes to 5-amino-1H-imidazole-2-carbaldehyde and its derivatives is a primary focus of ongoing research. Current methods, while effective, often involve multiple steps, require harsh reaction conditions, or result in modest yields. Future efforts will likely concentrate on the following areas:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials in a single step. The development of new MCRs that directly yield substituted 5-amino-1H-imidazole-2-carbaldehydes would be a significant advancement. For instance, a three-component reaction of 2-aminoimidazoles, aldehydes, and isocyanides has been shown to produce 5-aminoimidazo[1,2-a]imidazoles in moderate to good yields. nih.gov

Catalytic Methods: The use of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions, improved yields, and better regioselectivity. Research into zirconium(IV) chloride as a catalyst in the synthesis of related fused imidazole (B134444) systems has shown promise. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting existing batch syntheses or developing new flow-based methods for the production of this compound could streamline its availability for further research and application.

Green Chemistry Approaches: Future synthetic strategies will increasingly emphasize the use of environmentally benign solvents, renewable starting materials, and atom-economical reactions to minimize waste and environmental impact.

A notable synthetic approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives to access 2-substituted 1H-imidazole derivatives. mdpi.com Another method describes a one-step synthesis of 5-amino-1H-imidazole-4-carboxamide, a closely related and important intermediate. researchgate.net

Exploration of Under-explored Reactivity Profiles

The inherent reactivity of the this compound core, with its multiple nucleophilic and electrophilic sites, presents a rich landscape for chemical exploration. While the aldehyde and amino groups are primary handles for functionalization, the reactivity of the imidazole ring itself remains an area with potential for new discoveries.

Future research will likely focus on:

Cycloaddition Reactions: The imidazole core can participate in various cycloaddition reactions to construct novel fused heterocyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring would provide a more atom-economical approach to novel derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.

Reactions of the Amino Group: Beyond simple acylation or alkylation, exploring more complex transformations of the 5-amino group could lead to new classes of imidazole derivatives with unique properties. For example, the conversion of 5-amino-1-aryl-1H-imidazole-4-carbonitriles into 9-aryl-6-aminopurines has been demonstrated. researchgate.net

Reactivity of the Aldehyde Group: The aldehyde functionality is a versatile anchor for a wide range of transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. researchgate.netsemanticscholar.org The unique electronic properties conferred by the 5-amino-1H-imidazole scaffold may lead to unexpected reactivity of the aldehyde group. ontosight.ai

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. orientjchem.org Advanced computational modeling will play an increasingly important role in the study of this compound and its derivatives.

Key areas of future computational research include:

Predicting Reactivity: DFT calculations can be used to model reaction mechanisms, identify transition states, and predict the regioselectivity of reactions, thereby guiding synthetic efforts. acs.orgnih.gov

Structure-Property Relationships: By calculating electronic properties such as molecular electrostatic potential (MEP), HOMO-LUMO energy gaps, and natural bond orbital (NBO) analysis, researchers can establish clear relationships between the structure of a molecule and its observed properties. orientjchem.orgresearchgate.netresearchgate.net This understanding is crucial for the rational design of new molecules with specific functions.

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR and IR spectra, by predicting chemical shifts and vibrational frequencies. orientjchem.org

Virtual Screening: For applications in materials science, computational screening of virtual libraries of this compound derivatives can identify promising candidates for synthesis and experimental evaluation.

Integration into New Material Science Applications (Non-Biological)

While imidazole derivatives have been extensively studied for their biological activity, their potential in non-biological material science applications is an emerging and exciting field. The unique electronic and structural features of this compound make it an attractive building block for new materials.

Future research could explore its use in:

Organic Electronics: The electron-rich nature of the imidazole ring suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of novel imidazole-based compounds with tailored electronic properties is a key research direction. researchgate.net

Sensors: The ability of the imidazole moiety to coordinate with metal ions and the reactivity of the aldehyde group make these compounds promising candidates for the development of chemosensors for the detection of various analytes. acs.org

Polymers and Oligomers: Polymerization of appropriately functionalized this compound monomers could lead to new classes of polymers with interesting thermal, electronic, and optical properties. researchgate.net

Energetic Materials: The high nitrogen content of some imidazole derivatives makes them of interest in the field of energetic materials. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-1H-imidazole-2-carbaldehyde, and how are intermediates purified?

  • Methodology : A common approach involves lithiation of a pre-functionalized imidazole precursor at cryogenic temperatures (-78°C) under inert atmospheres, followed by formylation using dimethylformamide (DMF). For example, in a related imidazole derivative synthesis, n-butyl lithium was used to deprotonate the substrate, enabling aldehyde group introduction via DMF quenching . Purification often involves recrystallization, leveraging solubility differences in solvents like THF/water mixtures. Melting point analysis (e.g., 165–166°C for analogous compounds ) and HPLC can confirm purity.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.0 ppm in 1^1H NMR, while the amino group (NH2_2) may show broad signals around δ 5.0–6.0 ppm. Aromatic protons in the imidazole ring resonate between δ 7.0–8.0 ppm .
  • IR : Strong absorption bands for C=O (aldehyde, ~1700 cm1^{-1}) and NH2_2 (~3300–3500 cm^{-1) are key identifiers.
  • Mass Spectrometry : The molecular ion peak ([M+^+]) should match the molecular weight (e.g., 125.12 g/mol for C4_4H5_5N3_3O), with fragmentation patterns consistent with imidazole derivatives .

Q. What are common impurities in the synthesis of this compound, and how are they resolved?

  • Methodology : Byproducts may include unreacted starting materials, over-formylated species, or oxidation products. Techniques like TLC (silica gel, ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) can isolate impurities. For example, hydrolysis side products (e.g., carboxylic acids) are mitigated by controlling reaction pH and temperature during workup .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

  • Methodology : Use the SHELX software suite for refinement, particularly SHELXL for small-molecule crystallography. If twinning or low-resolution data complicates refinement, iterative cycles of manual model adjustment (e.g., in Olex2 or Coot) and cross-validation with spectroscopic data (NMR, IR) are critical. High-resolution X-ray diffraction (e.g., synchrotron sources) improves accuracy for challenging cases .

Q. What computational strategies predict the reactivity of the aldehyde group in further derivatization?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic attack sites on the aldehyde. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzymes requiring imidazole-based inhibitors. For example, derivatives of 5-arylidene-imidazolones were designed computationally to optimize binding affinities .

Q. How do stability studies inform storage conditions for this compound?

  • Methodology : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) identifies degradation pathways (e.g., oxidation or hydrolysis). Lyophilization or storage in anhydrous DMSO at -20°C under nitrogen is recommended for moisture-sensitive batches, as seen in protocols for related imidazole-carboxylic acids .

Q. How can researchers design biological activity assays for this compound?

  • Methodology :

  • Enzymatic Assays : Test inhibition of histidine kinases or dehydrogenases using fluorescence-based substrates (e.g., NADH depletion monitored at 340 nm).
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines (e.g., HeLa or MCF-7). Analogous imidazole derivatives, such as AICAR, show AMPK-modulating activity, suggesting similar pathways for investigation .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic and crystallographic data during structure validation?

  • Methodology : Cross-validate NMR/IR findings with X-ray crystallography. For instance, if NMR suggests a tautomeric form (e.g., 1H vs. 3H-imidazole), X-ray can resolve proton positions unambiguously. If discrepancies persist, variable-temperature NMR or neutron diffraction (for H-atom localization) may clarify dynamic behavior .

Q. What statistical methods resolve batch-to-batch variability in synthetic yields?

  • Methodology : Design of Experiments (DoE) using factorial analysis to optimize parameters (temperature, stoichiometry, solvent). For example, a Central Composite Design can identify critical factors (e.g., lithiation time) affecting yield in multi-step syntheses .

Tables for Key Data

Property Value/Technique Reference
Melting Point 165–166°C (analogous compound)
Synthetic Yield 60–75% (lithiation-formylation route)
Key NMR Shifts Aldehyde H: δ 9.8–10.0 ppm
Stability Stable at -20°C (anhydrous, N2_2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.